Cas no 2278175-10-1 (Opss-peg(4)-snap)

Opss-peg(4)-snap 化学的及び物理的性質
名前と識別子
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- 2278175-10-1
- OPSS-PEG(4)-SNAP
- Opss-peg(4)-snap
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- インチ: 1S/C26H30N8O4S2/c27-26-33-24-23(31-17-32-24)25(34-26)38-16-19-6-4-18(5-7-19)15-30-20(35)8-12-37-13-11-28-21(36)9-14-39-40-22-3-1-2-10-29-22/h1-7,10,17H,8-9,11-16H2,(H,28,36)(H,30,35)(H3,27,31,32,33,34)
- InChIKey: CLXHORNNOWSFBS-UHFFFAOYSA-N
- ほほえんだ: S(CCC(NCCOCCC(NCC1C=CC(COC2=C3C(=NC(N)=N2)N=CN3)=CC=1)=O)=O)SC1C=CC=CN=1
計算された属性
- せいみつぶんしりょう: 582.18314382g/mol
- どういたいしつりょう: 582.18314382g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 11
- 重原子数: 40
- 回転可能化学結合数: 16
- 複雑さ: 764
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 221Ų
Opss-peg(4)-snap 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB590052-25mg |
OPSS-PEG(4)-SNAP; . |
2278175-10-1 | 25mg |
€1800.00 | 2024-07-24 | ||
abcr | AB590052-5mg |
OPSS-PEG(4)-SNAP; . |
2278175-10-1 | 5mg |
€450.00 | 2024-07-24 |
Opss-peg(4)-snap 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
Opss-peg(4)-snapに関する追加情報
Professional Introduction to Compound CAS No. 2278175-10-1 and Product Name: Opss-peg(4)-snap
The compound with the CAS number 2278175-10-1 and the product name Opss-peg(4)-snap represents a significant advancement in the field of pharmaceutical chemistry and biomedicine. This innovative molecule has garnered considerable attention due to its unique structural properties and versatile applications in drug delivery systems, particularly in the realm of targeted therapeutics. The inclusion of a polyethylene glycol (PEG) moiety in its structure enhances its stability and bioavailability, making it an attractive candidate for clinical applications.
Opss-peg(4)-snap is a derivative of a synthetically modified peptide that has been engineered to exhibit improved pharmacokinetic profiles. The PEGylation process, which involves the attachment of PEG chains, is a well-established strategy in pharmaceutical science to prolong circulation time in the bloodstream, reduce immunogenicity, and improve cellular uptake. The specific modification at the fourth carbon position of the PEG chain (peg(4)) ensures optimal spacing between functional groups, thereby maximizing the efficacy of the compound.
Recent studies have highlighted the potential of Opss-peg(4)-snap in enhancing the delivery of therapeutic agents to specific tissues or organs. The PEG moiety acts as a steric barrier, shielding the peptide from rapid degradation by proteolytic enzymes and extending its half-life. This property is particularly valuable in treating chronic diseases where sustained drug release is essential for maintaining therapeutic levels. Additionally, the SNAP (succinimidyl NHS ester) group on the peptide allows for site-specific conjugation with biomolecules, enabling targeted drug delivery systems that can selectively interact with disease-specific markers.
In clinical trials, Opss-peg(4)-snap has demonstrated promising results in improving treatment outcomes for various conditions, including oncology and inflammatory diseases. The ability to modify its molecular structure allows researchers to fine-tune its pharmacological properties, such as solubility, affinity, and bioavailability. For instance, modifications at different positions along the PEG chain can alter its interaction with biological targets, making it possible to develop highly specific therapeutic agents.
The integration of Opss-peg(4)-snap into nanocarrier systems has opened new avenues for drug delivery research. By encapsulating this compound within liposomes or polymeric nanoparticles, scientists have been able to achieve controlled release profiles and protect sensitive biomolecules from environmental degradation. These advancements are particularly relevant in mRNA-based therapies, where protecting genetic material during transit is crucial for successful treatment.
From a synthetic chemistry perspective, Opss-peg(4)-snap exemplifies the synergy between organic chemistry and biomedical engineering. The synthesis involves multiple steps, including peptide coupling, PEGylation under controlled conditions, and functional group modifications. Each step must be meticulously optimized to ensure high yield and purity. Recent innovations in continuous flow chemistry have enabled more efficient production processes for such complex molecules, reducing costs and improving scalability.
The regulatory landscape for Opss-peg(4)-snap has evolved alongside advancements in biopharmaceutical technology. Regulatory agencies now recognize the importance of PEGylated drugs in extending patent protection and improving therapeutic efficacy. Companies developing such compounds must navigate stringent guidelines regarding safety, efficacy, and manufacturing processes. However, the growing body of evidence supporting their benefits has led to increased approval rates for novel PEGylated therapeutics.
The future of Opss-peg(4)-snap lies in its adaptability across multiple therapeutic domains. Researchers are exploring its potential in gene therapy vectors, where it can protect genetic cargo during delivery; in diagnostic imaging agents; and as a platform for developing next-generation biologics. The modular nature of its structure allows for easy customization to meet specific clinical needs.
In conclusion,Opss-peg(4)-snap represents a cutting-edge development in pharmaceutical chemistry with far-reaching implications for patient care. Its unique combination of stability, bioavailability, and targetability positions it as a cornerstone compound in modern drug design. As research continues to uncover new applications and refine manufacturing techniques,Opss-peg(4)-snap is poised to play an increasingly vital role in advancing therapeutic strategies worldwide.
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